molecular formula C23H24N2O4 B278019 N-{3-[(4-butoxybenzoyl)amino]-4-methylphenyl}-2-furamide

N-{3-[(4-butoxybenzoyl)amino]-4-methylphenyl}-2-furamide

カタログ番号 B278019
分子量: 392.4 g/mol
InChIキー: FGDSHTFCDBINPC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{3-[(4-butoxybenzoyl)amino]-4-methylphenyl}-2-furamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been developed for the treatment of cancer. It was first synthesized in 1999 by Bayer Pharmaceuticals and has since been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

作用機序

Sorafenib exerts its anticancer activity by inhibiting the activity of multiple kinases involved in tumor growth and angiogenesis. It specifically targets the RAF/MEK/ERK signaling pathway, which is commonly activated in cancer cells. By blocking this pathway, Sorafenib inhibits tumor cell proliferation and induces apoptosis.
Biochemical and Physiological Effects:
Sorafenib has been shown to have a number of biochemical and physiological effects in cancer cells, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to inhibit the activity of multiple kinases involved in tumor growth and angiogenesis, including RAF kinase, VEGFR-2, and PDGFR-β.

実験室実験の利点と制限

One of the main advantages of Sorafenib is its broad-spectrum anticancer activity, which makes it a useful tool for studying the mechanisms of tumor growth and angiogenesis. However, one limitation of Sorafenib is its relatively low potency compared to other kinase inhibitors, which may limit its usefulness in certain experimental settings.

将来の方向性

There are several potential future directions for research on Sorafenib. One area of interest is the development of combination therapies that target multiple pathways involved in tumor growth and angiogenesis. Another area of interest is the identification of biomarkers that can predict response to Sorafenib treatment, which could help to personalize cancer therapy and improve patient outcomes. Finally, there is ongoing research into the development of more potent and selective kinase inhibitors that may have improved efficacy and fewer side effects compared to Sorafenib.

合成法

The synthesis of Sorafenib involves a multi-step process that includes the reaction of 4-methyl-3-nitrobenzoic acid with butylamine to form the corresponding amide. This is followed by reduction of the nitro group to an amino group and subsequent coupling with 4-butoxybenzoyl chloride to form the final product.

科学的研究の応用

Sorafenib has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. It has been shown to inhibit the activity of multiple kinases involved in tumor growth and angiogenesis, including RAF kinase, VEGFR-2, and PDGFR-β.

特性

製品名

N-{3-[(4-butoxybenzoyl)amino]-4-methylphenyl}-2-furamide

分子式

C23H24N2O4

分子量

392.4 g/mol

IUPAC名

N-[3-[(4-butoxybenzoyl)amino]-4-methylphenyl]furan-2-carboxamide

InChI

InChI=1S/C23H24N2O4/c1-3-4-13-28-19-11-8-17(9-12-19)22(26)25-20-15-18(10-7-16(20)2)24-23(27)21-6-5-14-29-21/h5-12,14-15H,3-4,13H2,1-2H3,(H,24,27)(H,25,26)

InChIキー

FGDSHTFCDBINPC-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)C

正規SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。